
2-Bromo-6-methoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and methoxy groups at the 2 and 6 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-6-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the bromine and methoxy substituents can influence the reactivity of the benzene ring in such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and methoxy substituents can influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
2-Bromobenzenesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
Uniqueness
2-Bromo-6-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring. These substituents can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
1261674-69-4 |
|---|---|
Fórmula molecular |
C7H6BrClO3S |
Peso molecular |
285.54 g/mol |
Nombre IUPAC |
2-bromo-6-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3 |
Clave InChI |
SVJDLWOYMXELNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



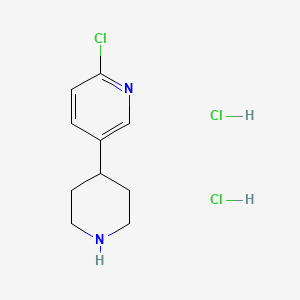

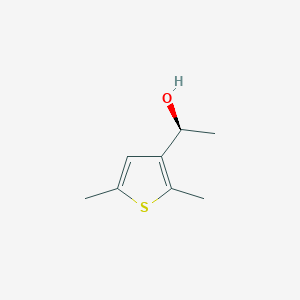
![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)

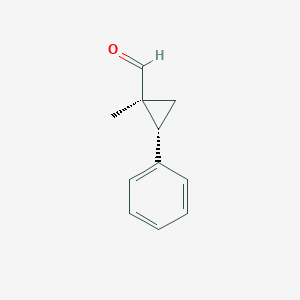
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
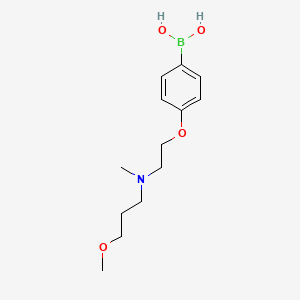
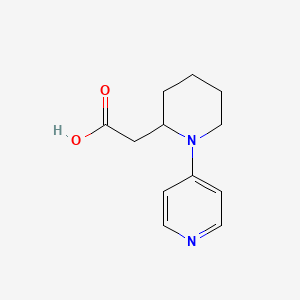
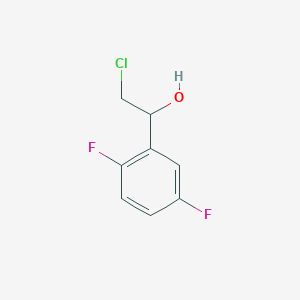
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
